An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid: Chemical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Benzyloxy myristic acid, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid with significant potential in immunology and vaccine development. Its structural similarity to components of bacterial endotoxins suggests its role as an immunomodulator, likely through interaction with Toll-like receptors (TLRs). This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-3-Benzyloxy myristic acid, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathways.
Chemical and Physical Properties
(R)-3-Benzyloxy myristic acid is a chiral long-chain fatty acid derivative. The presence of the benzyloxy group at the C-3 position is a key structural feature influencing its biological activity.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid | |
| Synonyms | (R)-3-Benzyloxytetradecanoic acid, R-(3)-Benzyloxymyristic acid | |
| CAS Number | 87357-67-3 | |
| Molecular Formula | C₂₁H₃₄O₃ | |
| Molecular Weight | 334.5 g/mol | |
| Physical Form | Solid or semi-solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry environment at room temperature or refrigerated. |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 6.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 14 | |
| Exact Mass | 334.250795 g/mol | |
| Topological Polar Surface Area | 46.5 Ų | |
| Heavy Atom Count | 24 |
Synthesis and Purification
A plausible synthetic route to (R)-3-Benzyloxy myristic acid involves the benzylation of the hydroxyl group of its precursor, (R)-3-hydroxy myristic acid.
Synthesis of (R)-3-Hydroxy Myristic Acid (Precursor)
A potential green synthesis approach starts from levoglucosenone, a derivative of cellulose. This multi-step synthesis involves key reactions such as a Michael addition, Baeyer-Villiger oxidation, and cross-metathesis to build the C-14 fatty acid chain with the desired (R)-stereochemistry at the C-3 hydroxyl group.
Benzylation of (R)-3-Hydroxy Myristic Acid
This protocol describes a general method for the benzylation of a secondary alcohol, which can be adapted for the synthesis of (R)-3-Benzyloxy myristic acid.
Materials:
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(R)-3-Hydroxy myristic acid
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Benzyl (B1604629) bromide
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Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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To a solution of (R)-3-hydroxy myristic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (R)-3-Benzyloxy myristic acid can be purified by flash column chromatography on silica (B1680970) gel.
Materials:
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Crude (R)-3-Benzyloxy myristic acid
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Silica gel (230-400 mesh)
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Ethyl acetate (B1210297)
Procedure:
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Prepare a silica gel column using a slurry of silica in hexane.
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Dissolve the crude product in a minimal amount of the eluent.
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Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure (R)-3-Benzyloxy myristic acid.
Analytical Characterization
The following are predicted spectral data for (R)-3-Benzyloxy myristic acid based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.58 | d | 1H | -O-CH ₂-Ph |
| 4.49 | d | 1H | -O-CH ₂-Ph |
| 3.85-3.95 | m | 1H | -CH (OBn)- |
| 2.50-2.65 | m | 2H | -CH ₂-COOH |
| 1.50-1.65 | m | 2H | -CH(OBn)-CH ₂- |
| 1.20-1.40 | m | 18H | -(CH ₂)₉-CH₃ |
| 0.88 | t | 3H | -CH₃ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C OOH |
| ~138 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~127.8 | Ar-C H |
| ~127.6 | Ar-C H |
| ~77 | -C H(OBn)- |
| ~71 | -O-C H₂-Ph |
| ~39 | -C H₂-COOH |
| ~34 | -CH(OBn)-C H₂- |
| ~31.9 | -C H₂- |
| ~29.6 | -C H₂- (multiple) |
| ~29.3 | -C H₂- |
| ~25.5 | -C H₂- |
| ~22.7 | -C H₂- |
| ~14.1 | -C H₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Strong | C-O stretch (ether) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Predicted Fragmentation (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 334 (low abundance)
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Major Fragments:
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m/z = 91: [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group)
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m/z = 107: [C₇H₇O]⁺ (benzyloxonium ion)
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Loss of benzyl group: [M - 91]⁺
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Loss of benzyloxy group: [M - 107]⁺
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Alpha-cleavage adjacent to the ether oxygen.
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McLafferty rearrangement involving the carboxylic acid group.
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Biological Activity and Signaling Pathway
(R)-3-Benzyloxy myristic acid is investigated for its role as a vaccine adjuvant, suggesting it functions as an immunomodulator. Its structural similarity to (R)-3-hydroxy myristic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, strongly implies that it may act as a Toll-like receptor 4 (TLR4) agonist.
Proposed Mechanism of Action
(R)-3-Benzyloxy myristic acid likely mimics the action of lipid A by binding to the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This binding event triggers the dimerization of TLR4, initiating downstream signaling cascades that lead to the activation of the innate immune system and subsequent enhancement of the adaptive immune response.
TLR4 Signaling Pathway
Upon activation, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
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MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAPK signaling cascades. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
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TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated. This pathway leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α and IFN-β), which are crucial for antiviral responses and for promoting the cross-presentation of antigens to CD8⁺ T cells.
The combined activation of these pathways by an agonist like (R)-3-Benzyloxy myristic acid would lead to robust APC maturation, cytokine production, and enhanced antigen presentation, providing a powerful adjuvant effect for co-administered antigens.
Caption: Proposed TLR4 signaling pathway for (R)-3-Benzyloxy Myristic Acid.
Conclusion
(R)-3-Benzyloxy myristic acid is a promising synthetic immunomodulator with potential applications as a vaccine adjuvant. Its chemical properties and structural similarity to bacterial lipid A components suggest a mechanism of action involving the activation of the TLR4 signaling pathway. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties, optimization of its synthesis, and detailed elucidation of its biological activity are crucial next steps in realizing its therapeutic potential.
